molecular formula C27H44O3 B196330 1beta-Calcitriol CAS No. 66791-71-7

1beta-Calcitriol

Cat. No. B196330
CAS RN: 66791-71-7
M. Wt: 416.6 g/mol
InChI Key: GMRQFYUYWCNGIN-PEJFXWBPSA-N
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Description

1beta-Calcitriol, also known as Calcitriol, is a remarkable chemical compound with immense potential for scientific investigations. It’s an active metabolite of vitamin D and plays a crucial role in regulating healthy immune function . It increases the concentration of ions phosphate and Ca2+ in the blood through three simultaneous actions: stimulating the absorption of these ions by the digestive system, limiting the elimination of calcium ions through the kidneys, and releasing calcium from the bones into the blood .


Synthesis Analysis

The synthesis of Calcitriol involves a two-step hydroxylation process. First, vitamin D 25-hydroxylase in the liver mediates D2/D3 to change into 25(OH)D (calcidiol), a quantifiable form mostly used to determine vitamin D levels in serum. The next step is the hydroxylation on carbon 1 in the kidney’s proximal tubule to form calcitriol . An enzymatic approach for the synthesis of calcitriol has been proposed, where Peroxygenase from Agrocybe aegerita was used as a catalyst to hydroxylate the C-H bond at the C-25 position of alfacalcidol and yielded the calcitriol in a single step .


Molecular Structure Analysis

The molecular formula of Calcitriol is C27H44O3 . The structure of Calcitriol includes six defined stereocentres and a double-bond stereo . The structure of Calcitriol is also characterized by the presence of three hydroxyl groups .


Physical And Chemical Properties Analysis

Calcitriol has an average mass of 416.637 Da and a monoisotopic mass of 416.329041 Da . Its physical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume have been reported .

Scientific Research Applications

Cancer Treatment and Therapy

  • Cancer Therapy and Chemotherapy Potentiation : 1alpha, 25-dihydroxycholecalciferol (calcitriol) enhances the anti-tumor activities of various chemotherapeutics and irradiation treatments. It induces cancer cell apoptosis, cell cycle arrest, differentiation, and inhibits angiogenesis and cell invasiveness, thus potentiating the effects of DNA-damaging agents, antimetabolites, and microtubule-disturbing agents in cancer therapy (Ma, Trump, & Johnson, 2010).
  • Prostate Cancer Treatment : Calcitriol shows promising results in treating androgen-independent prostate cancer, especially when combined with docetaxel, a chemotherapy medication. This combination has demonstrated efficacy in reducing serum prostate-specific antigen levels and improving survival rates (Beer, 2005).

Bone Health and Osteoporosis

  • Treatment of Postmenopausal Osteoporosis : Synthetic calcitriol has been effective in treating postmenopausal osteoporosis. Clinical trials showed increases in spine density and total body calcium, with no adverse effects on renal function after long-term calcitriol therapy (Gallagher & Goldgar, 1990).

Athletic Performance

  • Influence on Athletic Performance : Calcitriol, being a pluripotent secosteroid hormone, may influence athletic performance. It regulates vitamin D-responsive human genes and may affect muscle tissue. Studies indicate that athletic performance is seasonal and correlates with vitamin D levels, suggesting calcitriol's potential influence on physical and athletic performance (Cannell et al., 2009).

Cellular Mechanisms and Metabolism

  • Effect on Prostaglandin Metabolism : Calcitriol regulates the expression of genes involved in the metabolism of prostaglandins, which are known stimulators of prostate cell growth. It represses prostaglandin endoperoxide synthase and up-regulates the expression of enzymes initiating prostaglandin catabolism, thereby potentially contributing to its antiproliferative effects in prostate cells (Moreno et al., 2005).
  • Effect on Parathyroid Cell Proliferation and Apoptosis : In vitro studies have shown that calcitriol inhibits parathyroid cell proliferation and induces apoptosis in normal parathyroid glands. However, its effects vary in secondary hyperplasia and primary hyperparathyroidism, suggesting a complex role in parathyroid gland regulation (Canalejo et al., 2000).

Safety And Hazards

Calcitriol is classified as toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. It is highly flammable and fatal if swallowed . It is advised to handle it only if trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Research has shown that maintaining serum levels of the Calcitriol precursor, 25(OH)vitamin D, above 23 ng/ml can delay Chronic Kidney Disease (CKD) progression . Furthermore, recent insights from genetic analyses show promise for the use of personalized nutrition in the area of vitamin D and obesity, whereby certain VDR profiles may be used to predict an individual’s response to supplementation or indeed the risk of developing obesity in the future .

properties

IUPAC Name

(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRQFYUYWCNGIN-PEJFXWBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1beta-Calcitriol

CAS RN

66791-71-7
Record name 1-Epicalcitriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066791717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1.BETA.-CALCITRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR1PLU81NA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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